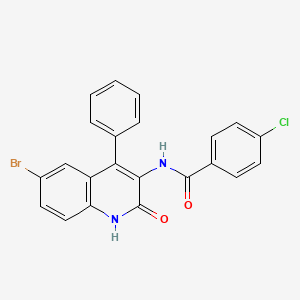

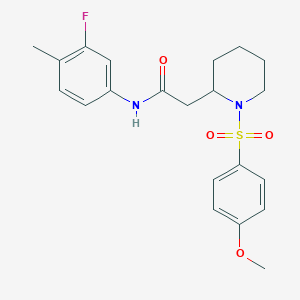

![molecular formula C17H25N3O3 B2487378 tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate CAS No. 1286273-25-3](/img/structure/B2487378.png)

tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate" is a compound that has attracted attention in the field of organic chemistry due to its utility as an intermediate in the synthesis of various biologically active compounds. Its significance lies in its structural features and reactivity, which make it a valuable precursor in medicinal chemistry and drug development.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives often involves multistep synthetic routes with high overall yields. For example, a rapid synthetic method has been established for a similar compound, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, synthesized from commercially available precursors through acylation, nucleophilic substitution, and reduction steps, achieving an 81% total yield (Zhao, Guo, Lan, & Xu, 2017).

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by X-ray diffraction studies, which reveal their crystal packing and hydrogen bonding interactions. These studies highlight the importance of tert-butyl groups in stabilizing the molecular conformation and facilitating specific intermolecular interactions (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).

Chemical Reactions and Properties

Tert-butyl carbamate derivatives participate in a variety of chemical reactions, including the reaction with organometallics to give hydroxylamines and transformations that showcase their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005). These reactions underscore the versatility of tert-butyl carbamate derivatives in synthetic chemistry.

Scientific Research Applications

Environmental Impact and Biodegradation of tert-Butyl Compounds

Environmental Behavior and Fate : Research indicates that compounds like methyl tert-butyl ether (MTBE), which shares a tert-butyl group, demonstrate significant environmental persistence due to their high solubility in water and low biodegradation potential in subsurface environments. Studies have explored the environmental behavior, fate, and potential for groundwater contamination, emphasizing the need for effective remediation strategies to mitigate their impact on water resources (Squillace et al., 1997).

Biodegradation and Remediation : There is growing evidence on the biodegradation of tert-butyl compounds under specific conditions. Various microbial genera have demonstrated the capacity to degrade compounds like MTBE, suggesting avenues for bioremediation. Optimal degradation conditions vary, indicating that site-specific factors are crucial for successful remediation efforts. These insights highlight the importance of understanding the biodegradation mechanisms of tert-butyl compounds for environmental management (Fiorenza & Rifai, 2003).

Applications in Synthesis and Material Science

- Synthetic Applications : Tert-butyl groups are often utilized in synthetic chemistry due to their influence on the reactivity and stability of molecules. The review of synthetic routes for complex molecules like vandetanib, which involves tert-butyl intermediates, showcases the critical role these groups play in the development of pharmaceuticals and fine chemicals. This suggests potential research applications of tert-butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate in the synthesis of complex organic molecules (Mi, 2015).

Toxicity and Environmental Risks

- Toxicity Studies : The toxicity of tert-butyl compounds like MTBE to aquatic organisms has been extensively studied, highlighting concerns about their impact on aquatic life at high concentrations. These studies are crucial for understanding the ecological risks associated with the release of tert-butyl compounds into the environment and can inform the safety and environmental guidelines for handling tert-butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate (Werner et al., 2001).

Mechanism of Action

Target of Action

The primary targets of the compound “tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate” are currently under investigation. As a research and development compound , it’s likely that its targets and their roles are being studied in various biological systems.

Mode of Action

The specifics of these interactions and the resulting changes are subjects of ongoing research .

Biochemical Pathways

As a compound under research and development , it’s likely that its effects on various biochemical pathways are being studied to understand its downstream effects.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate” are not yet fully known. These properties are crucial in determining the bioavailability of the compound. As a compound under research and development , these properties are likely being studied to understand how the compound is absorbed, distributed, metabolized, and excreted in the body.

Result of Action

As a compound under research and development , these effects are likely being studied to understand the compound’s potential therapeutic effects and side effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of “tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate” is not yet fully known. Factors such as temperature, pH, and the presence of other compounds can influence the action of a compound. As a compound under research and development , these factors are likely being studied to optimize its efficacy and stability.

Safety and Hazards

According to the safety data sheet, “tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate” should be handled with care. If inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes into contact with skin or eyes, it should be rinsed cautiously with water . In case of accidental ingestion, the mouth should be rinsed and medical attention should be sought .

properties

IUPAC Name |

tert-butyl N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)19-11-13-6-9-20(10-7-13)15(21)14-5-4-8-18-12-14/h4-5,8,12-13H,6-7,9-11H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQNBSWBNVIYSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCN(CC1)C(=O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

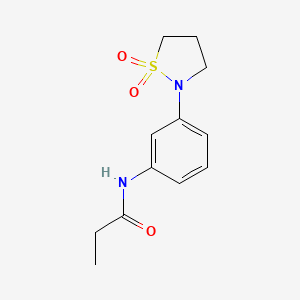

![N-Cyclopropyl-6-methoxy-N-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2487297.png)

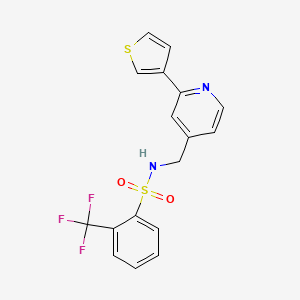

![(E)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2487300.png)

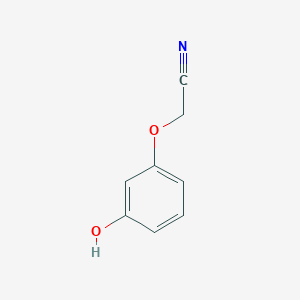

![2-{[2-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]sulfanyl}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2487310.png)

![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2487311.png)

![N-(4-acetylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2487312.png)

![4-[[(3,5-Dimethoxybenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2487314.png)

![1'-(3,4-Difluorobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2487316.png)